Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

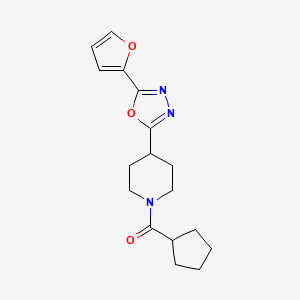

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 3. The piperidine ring at position 4 is functionalized with a cyclopentylmethanone moiety.

Properties

IUPAC Name |

cyclopentyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-17(13-4-1-2-5-13)20-9-7-12(8-10-20)15-18-19-16(23-15)14-6-3-11-22-14/h3,6,11-13H,1-2,4-5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGTLYBZSGDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step often involves the coupling of the piperidine ring with the cyclopentyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the oxadiazole ring yields amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- The target compound and LMM11 share the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group, but differ in their side chains.

- Replacing oxadiazole with thiadiazole (as in ’s compound) introduces sulfur, which may alter electronic properties and binding interactions .

2.3. Pharmacological Implications

- Antifungal Activity : LMM11 inhibits Candida albicans via thioredoxin reductase inhibition, a mechanism plausibly shared by the target compound due to the conserved oxadiazole-furan motif .

- Lipophilicity and Bioavailability : The cyclopentyl group in the target compound may enhance blood-brain barrier penetration compared to LMM11’s polar sulfamoyl group, though this requires experimental validation.

Biological Activity

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. The compound features a cyclopentyl group, a furan ring, an oxadiazole ring, and a piperidine ring, which contribute to its unique properties and interactions within biological systems.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. Further research is needed to clarify these interactions and the resultant biological effects.

Biological Activity Overview

Recent studies indicate that compounds containing oxadiazole moieties exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound is hypothesized to share similar properties due to its structural components.

Anticancer Activity

Research has shown that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity : this compound may demonstrate cytotoxicity comparable to known anticancer agents such as doxorubicin. Studies have reported IC50 values in the micromolar range for similar oxadiazole derivatives against human leukemia and breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.48 |

| 5b | U937 | 0.78 |

| Cyclopentyl derivative | Various | TBD |

Mechanistic Studies

Flow cytometry assays have indicated that certain oxadiazole derivatives induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase . This suggests that this compound may also trigger similar apoptotic pathways.

Case Studies

A study focused on the synthesis and biological evaluation of various 1,3,4-oxadiazole derivatives highlighted the importance of substituents on biological activity. The presence of electron-withdrawing groups was crucial for enhancing anticancer activity . This finding implies that structural modifications of this compound could lead to improved efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.